An In-depth Technical Guide to the Mechanism of Action of BMS-CCR2-22
An In-depth Technical Guide to the Mechanism of Action of BMS-CCR2-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BMS-CCR2-22, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). This document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and development in the field of CCR2 antagonism.
Core Mechanism of Action
BMS-CCR2-22 is a high-affinity, small-molecule antagonist of the human CCR2.[1][2][3] Its primary mechanism of action is to competitively bind to CCR2, thereby preventing the binding of its cognate ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] This inhibition blocks the downstream signaling cascades that are normally initiated by CCL2 binding, which are pivotal for the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment.
The interaction of BMS-CCR2-22 with CCR2 has been shown to be influenced by the amino acid residue Glutamic Acid 291 (Glu291) within the receptor, a key residue for the binding of many CCR2 antagonists. However, studies suggest that BMS-CCR2-22's binding affinity is not entirely reliant on this specific residue.
Quantitative Data Summary
The following table summarizes the in vitro potency of BMS-CCR2-22 in various functional assays. This data highlights its sub-nanomolar to low nanomolar activity in inhibiting key processes mediated by CCR2.
| Assay Type | Description | IC50 (nM) |
| CCR2 Binding Affinity | Inhibition of radiolabeled CCL2 binding to human CCR2. | 5.1 |
| Calcium Flux | Inhibition of CCL2-induced intracellular calcium mobilization in CCR2-expressing cells. | 18 |
| Chemotaxis | Inhibition of CCL2-induced migration of human monocytes. | 1 |
Signaling Pathways
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. BMS-CCR2-22, by blocking this initial step, effectively abrogates these downstream pathways. The primary signaling pathway involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Simultaneously, the release of Gβγ subunits activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration, a key signal for cell migration.
Caption: CCR2 signaling pathway and the inhibitory action of BMS-CCR2-22.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of BMS-CCR2-22, based on the likely original publication by Cherney et al. (2008) and standard laboratory practices.
CCR2 Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
HEK293 cell membranes expressing human CCR2
-
[¹²⁵I]-MCP-1 (radioligand)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA
-
BMS-CCR2-22 (or other test compounds)
-
Non-specific binding control: High concentration of an unlabeled CCR2 antagonist
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BMS-CCR2-22 in assay buffer.
-
In a 96-well plate, combine the CCR2-expressing cell membranes, [¹²⁵I]-MCP-1 (at a final concentration near its Kd), and either BMS-CCR2-22, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters several times with ice-cold wash buffer (assay buffer without BSA) to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of BMS-CCR2-22 and determine the IC50 value by non-linear regression analysis.
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CCL2.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Human recombinant CCL2 (MCP-1)
-
BMS-CCR2-22 (or other test compounds)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the CCR2-expressing cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of BMS-CCR2-22 to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence for a short period.
-
Using the plate reader's injector, add a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity following CCL2 addition is used to determine the level of calcium mobilization.
-
Calculate the percentage of inhibition at each concentration of BMS-CCR2-22 and determine the IC50 value.
Caption: Workflow for the intracellular calcium flux assay.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes, typically 5 µm pore size)
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA
-
Human recombinant CCL2 (MCP-1)
-
BMS-CCR2-22 (or other test compounds)
-
Calcein AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Isolate PBMCs or prepare a suspension of the monocytic cell line.
-
Pre-incubate the cells with various concentrations of BMS-CCR2-22 for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add chemotaxis buffer alone (negative control), CCL2 (positive control), or CCL2 with different concentrations of BMS-CCR2-22.
-
Place the membrane over the lower chamber.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with Calcein AM.
-
Quantify the number of migrated cells by measuring the fluorescence with a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-CCR2-22 and determine the IC50 value.
Caption: Workflow for the monocyte chemotaxis assay.
In Vivo Metastatic Liver Tumor Model
This preclinical model evaluates the efficacy of BMS-CCR2-22 in a cancer setting.
Animal Model:
-
C57BL/6 mice
Tumor Cells:
-
MC38 colon adenocarcinoma cells
Treatment:
-
BMS-CCR2-22: 100 mg/kg, administered subcutaneously twice daily.
-
Control: Vehicle control (e.g., saline or appropriate solvent)
Procedure:
-
Culture MC38 cells under standard conditions.
-
Induce liver metastases by injecting MC38 cells into the portal vein or spleen of the C57BL/6 mice.
-
Randomize the mice into treatment and control groups.
-
Begin treatment with BMS-CCR2-22 or vehicle control at a specified time point post-tumor cell injection (e.g., 48 hours).
-
Continue treatment for a predetermined duration.
-
Monitor the health and weight of the mice regularly.
-
At the end of the study, euthanize the mice and harvest the livers.
-
Quantify the tumor burden in the liver by counting the number of metastatic nodules and/or measuring the total tumor volume or weight.
-
Analyze the data to determine the effect of BMS-CCR2-22 on liver metastasis.
Conclusion
BMS-CCR2-22 is a highly potent and specific antagonist of CCR2 that effectively blocks the CCL2/CCR2 signaling axis. Its mechanism of action, centered on the inhibition of monocyte and macrophage migration, has been well-characterized through a variety of in vitro assays. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on CCR2-targeted therapies for inflammatory diseases and cancer. Further investigation into the in vivo efficacy and safety profile of BMS-CCR2-22 and similar compounds will be crucial for their potential clinical translation.
